4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a tert-butyl group at the para position of the benzene ring, a piperidine moiety substituted with a thiolan-3-yl group, and a sulfonamide linker. This compound is structurally distinct due to the integration of a sulfur-containing thiolane ring and a piperidine scaffold, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S2/c1-20(2,3)17-4-6-19(7-5-17)26(23,24)21-14-16-8-11-22(12-9-16)18-10-13-25-15-18/h4-7,16,18,21H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKBFTALMONVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Thiolane Ring: This step may involve the use of thiol-containing reagents under specific conditions to form the thiolane ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The thiolane and piperidine rings can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Notes:
- 1i shares the tert-butyl benzene motif with the target compound but lacks the piperidine-thiolan moiety, instead featuring a sulfonimidamide group. Its lower melting point (112–114°C) suggests reduced crystallinity compared to bulkier derivatives .
- 1j-precursor incorporates a pyridine ring, which may enhance solubility but diverges significantly from the target’s thiolan-piperidine structure .
- 2e and 2f (from ) demonstrate higher molecular weights (>600 g/mol) due to biphenyl and TMP substituents. Their synthesis via GP1 methods achieves moderate yields (66–75%), highlighting challenges in scaling complex sulfonamides .
- Its commercial availability ($8–25/g) suggests feasibility for analog synthesis, though thiolan derivatives may face higher synthetic complexity .
Characterization Techniques
- Spectroscopic Validation : All compounds in –2 were characterized using ¹H/¹³C NMR, HRMS, and IR, confirming sulfonamide connectivity and substituent placement. For the target compound, analogous techniques would be critical for verifying the thiolan-piperidine linkage .
Commercial and Practical Considerations
The thiophene-containing analogue () is commercially available at low cost ($8–25/g), underscoring the market viability of piperidine-sulfonamide hybrids. However, the thiolan ring in the target compound may necessitate custom synthesis, increasing production costs. Structural modifications, such as replacing thiolan with thiophene, could balance cost and functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
